3,4-diamino-N,N'-bis(3,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIAMINO-N2,N5-BIS(3,4-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIAMINO-N2,N5-BIS(3,4-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thieno[2,3-b]thiophene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of amino groups: Amination reactions are employed to introduce the amino groups at the 3 and 4 positions of the thieno[2,3-b]thiophene core.
Attachment of dimethoxyphenyl groups: This step involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the dimethoxyphenyl groups to the core structure.
Formation of the dicarboxamide:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3,4-DIAMINO-N2,N5-BIS(3,4-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The amino and dimethoxyphenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-b]thiophene derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3,4-DIAMINO-N2,N5-BIS(3,4-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3,4-DIAMINO-N2,N5-BIS(3,4-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s amino and dimethoxyphenyl groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,4-DIAMINO-N2,N5-BIS(4-CHLOROPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE
- 3,4-DIAMINO-N2,N5-BIS(2-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE
Uniqueness
3,4-DIAMINO-N2,N5-BIS(3,4-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE is unique due to the presence of both amino and dimethoxyphenyl groups, which confer specific chemical and physical properties. These properties make it particularly suitable for applications in organic electronics and medicinal chemistry, where precise control over molecular interactions is crucial.
Properties
Molecular Formula |
C24H24N4O6S2 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
3,4-diamino-2-N,5-N-bis(3,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C24H24N4O6S2/c1-31-13-7-5-11(9-15(13)33-3)27-22(29)20-18(25)17-19(26)21(36-24(17)35-20)23(30)28-12-6-8-14(32-2)16(10-12)34-4/h5-10H,25-26H2,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
VOHYDRJUCXGIOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC(=C(C=C4)OC)OC)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.